3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the triazole derivative with 4-(diethylamino)benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Studies have shown that triazole derivatives exhibit antimicrobial properties, making this compound a candidate for further research in this area.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be useful in drug development.
Medicine
Industry
Agriculture: Possible use as a fungicide or pesticide due to its biological activity.
Polymers: Incorporation into polymer matrices to enhance properties such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the benzylidene group.
4-((4-(Diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the 2-chlorophenyl group.
Uniqueness
The presence of both the 2-chlorophenyl and 4-(diethylamino)benzylidene groups in 3-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts unique properties to the compound. These groups can influence the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
478254-27-2 |
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Molecular Formula |
C19H20ClN5S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20ClN5S/c1-3-24(4-2)15-11-9-14(10-12-15)13-21-25-18(22-23-19(25)26)16-7-5-6-8-17(16)20/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+ |
InChI Key |
MYVDNNTVFIAWKK-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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